![molecular formula C17H21N3O B12038611 N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide](/img/structure/B12038611.png)
N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide is a chemical compound with the molecular formula C17H21N3O and a molecular weight of 283.376 g/mol . This compound is known for its unique structure, which includes a dimethylamino group attached to a benzylamine moiety, further connected to a phenylacetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide typically involves the reaction of 4-(dimethylamino)benzylamine with 4-nitrobenzyl chloride, followed by reduction of the nitro group to an amine and subsequent acetylation . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, DMF, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide has been investigated for its potential use as an active pharmaceutical ingredient (API). Its structural characteristics suggest it may possess significant biological activity, particularly against certain diseases.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of similar compounds, such as N-(2-aminoethyl)-N-phenyl benzamides. These compounds demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, one derivative exhibited an in vitro half-maximal effective concentration (EC50) of 0.001 μM and was effective in vivo at a dosage of 50 mg/kg . While specific data on this compound is limited, its analogs suggest a promising avenue for antiparasitic drug development.
Interaction with Enzymes
Compounds with similar structures have been shown to interact with cytochrome P450 enzymes, which are vital for drug metabolism. For example, some analogs exhibited significant activity on the CYP3A4 enzyme, which could affect their pharmacokinetics and safety profiles . Understanding these interactions can help in designing safer and more effective derivatives.
Case Studies and Research Findings
Several case studies have documented the efficacy of compounds related to this compound:
- Case Study 1 : A study identified a benzamide derivative that cured 2 out of 3 mice infected with Trypanosoma brucei when administered orally. This highlights the potential for developing effective treatments based on similar structural frameworks .
- Case Study 2 : Research into the pharmacokinetics of related compounds revealed favorable absorption and distribution characteristics, including good brain permeability, which is essential for treating central nervous system infections .
Mechanism of Action
The mechanism of action of N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in disrupting microbial cell membranes and interfering with cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenyl)acetamide: Similar structure but lacks the benzylamine moiety.
N-(4-(dimethylamino)benzylidene)amino)phenyl)acetamide: Contains a benzylidene group instead of a benzylamine group.
Uniqueness
N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide is unique due to its combination of a dimethylamino group, benzylamine moiety, and phenylacetamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Biological Activity
N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antibacterial and anticancer domains. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The compound's structure features a dimethylamino group attached to a benzyl moiety, which is further linked to an acetamide group. This structural configuration is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antibacterial Activity
- Several studies have reported the antibacterial efficacy of compounds with similar amide structures. For instance, derivatives containing thiazole moieties demonstrated promising activity against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .
- The minimum effective concentration (EC50) values for these compounds indicate significant antibacterial potential, with some derivatives showing effects at concentrations as low as 100 μg/mL .
-
Anticancer Activity
- Research has indicated that compounds with similar structural characteristics exhibit notable cytotoxic effects against cancer cell lines. For example, certain derivatives have shown potent anticancer activity against A549 lung cancer cells, with reductions in cell viability observed .
- The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl ring can enhance anticancer efficacy .
- Antiparasitic Activity
Case Study 1: Antibacterial Efficacy
A study explored the antibacterial properties of a series of N-phenylacetamide derivatives. The research revealed that compounds exhibited varying degrees of activity against Xoo, with some derivatives causing significant morphological changes in bacterial cells as observed through scanning electron microscopy (SEM). The SEM images indicated cell membrane damage at higher concentrations, suggesting a mechanism of action that disrupts cellular integrity .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a derivative structurally related to this compound was shown to reduce the viability of A549 cells significantly. The study highlighted that specific substitutions on the phenyl ring could enhance cytotoxicity while maintaining selectivity towards cancer cells over non-cancerous cells .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | EC50 (μg/mL) | Bacterial Strain | Morphological Changes Observed |
---|---|---|---|
Compound A | 100 | Xanthomonas oryzae | Membrane deformation |
Compound B | 200 | Xanthomonas axonopodis | Cell lysis |
Compound C | 50 | Xanthomonas citri | Surface irregularities |
Table 2: Anticancer Activity Against A549 Cells
Compound Name | IC50 (μM) | Cell Viability (%) | Selectivity Index |
---|---|---|---|
Compound D | 5 | 30 | >10 |
Compound E | 2 | 25 | >15 |
Compound F | 10 | 40 | >5 |
Properties
Molecular Formula |
C17H21N3O |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)phenyl]methylamino]phenyl]acetamide |
InChI |
InChI=1S/C17H21N3O/c1-13(21)19-16-8-6-15(7-9-16)18-12-14-4-10-17(11-5-14)20(2)3/h4-11,18H,12H2,1-3H3,(H,19,21) |
InChI Key |
NIZAZRPGGILRGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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